Carbonic Anhydrase Isoform Selectivity Window Conferred by the Benzofuran-5-Sulfonamide Scaffold
Benzofuran-based sulfonamides, such as the target compound, share the core structure shown to selectively inhibit the cancer-associated carbonic anhydrase isoforms hCA IX and hCA XII over the widespread cytosolic isoforms hCA I and hCA II. In a study of benzofuran-sulfonamide hybrids, arylsulfonehydrazones bearing the benzofuran tail achieved selectivity indices (SI) of 39.4–250.3 for hCA IX over hCA I and 26.0–149.9 for hCA XII over hCA I [1]. In contrast, unrelated thiophene-2-sulfonamide analogs (e.g., WAY-326578) have not been reported to exhibit CA inhibition, highlighting the critical role of the benzofuran-5-sulfonamide moiety. While direct CA inhibition data for compound 1795420-49-3 are not yet publicly available, the presence of the identical benzofuran-5-sulfonamide zinc-binding motif suggests a similar selectivity potential.
| Evidence Dimension | Selectivity index (SI) for hCA IX over hCA I / hCA XII over hCA I |
|---|---|
| Target Compound Data | Not yet experimentally determined; predicted to exhibit selectivity based on conserved benzofuran-5-sulfonamide scaffold. |
| Comparator Or Baseline | Benzofuran-based arylsulfonehydrazones (representative class members): SI hCA IX/I = 39.4–250.3; SI hCA XII/I = 26.0–149.9 [1] |
| Quantified Difference | Cannot be quantified for the target compound; class-level SI range provides a benchmark for expected selectivity. |
| Conditions | In vitro enzymatic assay using recombinant human carbonic anhydrase isoforms I, II, IX, XII; stopped-flow CO2 hydration method. |
Why This Matters
Selective targeting of tumor-associated CA isoforms is essential for developing anti-cancer agents with minimized off-target effects on physiological pH regulation, making the benzofuran-5-sulfonamide scaffold a strategic choice for CA-related research programs.
- [1] Anbar, H.S., et al. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Bioorg. Med. Chem. 28(23), 2020, 115698. PMID: 31809607. View Source
